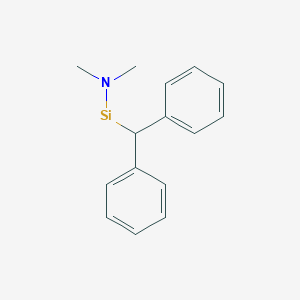
Dimethylaminodiphenylmethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylaminodiphenylmethylsilane is an organosilicon compound with the molecular formula C15H19NSi. It is known for its unique chemical properties and versatility in various applications. This compound is often used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .
準備方法
Synthetic Routes and Reaction Conditions: Dimethylaminodiphenylmethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylaminomethylchlorosilane with diphenylmagnesium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
化学反応の分析
Types of Reactions: Dimethylaminodiphenylmethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the dimethylamino group
科学的研究の応用
Dimethylaminodiphenylmethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids.
Biology: Utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of dimethylaminodiphenylmethylsilane involves its ability to form stable bonds with reactive hydrogens in various functional groups. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The compound can be introduced in high yield and removed under selective conditions, making it an effective protecting group. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
類似化合物との比較
- Phenyldimethylsilane
- Diphenylmethylsilane
- Dimethoxymethylsilane
- Bis(dimethylamino)diphenylsilane
Comparison: Dimethylaminodiphenylmethylsilane is unique due to its dimethylamino group, which provides distinct reactivity and stability compared to other similar compounds. For example, phenyldimethylsilane lacks the dimethylamino group, making it less versatile in certain chemical reactions. Similarly, bis(dimethylamino)diphenylsilane has two dimethylamino groups, which can lead to different reactivity patterns and applications .
特性
分子式 |
C15H17NSi |
|---|---|
分子量 |
239.39 g/mol |
InChI |
InChI=1S/C15H17NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChIキー |
UNABZXTYLUMNPZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)[Si]C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
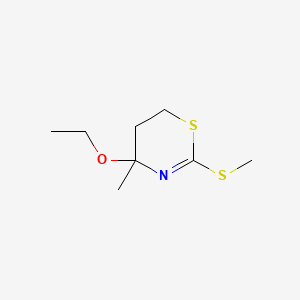
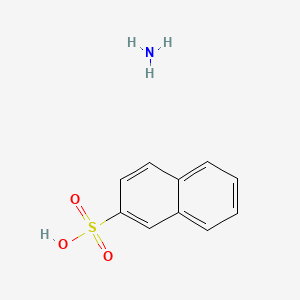
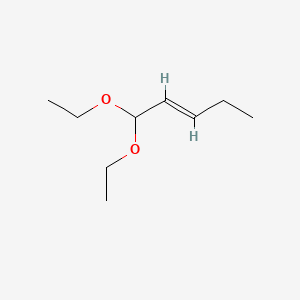
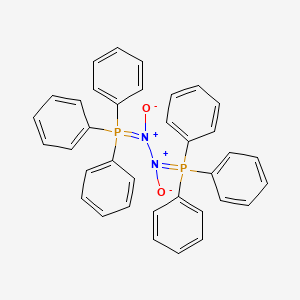
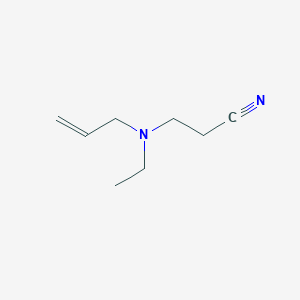
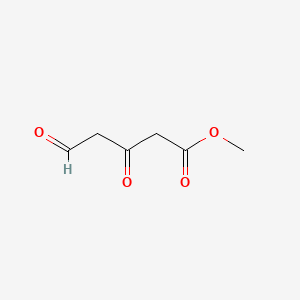
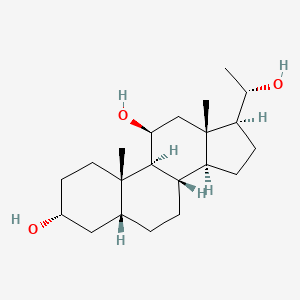
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
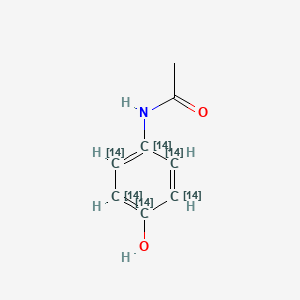
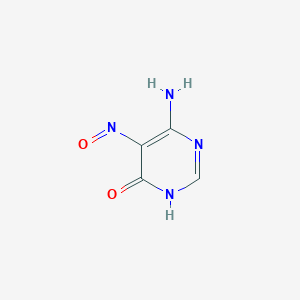
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
